![molecular formula C25H32N4O4S2 B2551368 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 851080-22-3](/img/structure/B2551368.png)
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C25H32N4O4S2 and its molecular weight is 516.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a novel benzothiazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this one have shown effectiveness against various bacterial strains. In a study by Srivastava et al., several benzothiazole derivatives were tested for antimicrobial activity, with some exhibiting potent effects against pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Benzothiazole derivatives have also been explored for their anti-inflammatory properties. A notable study demonstrated that certain derivatives significantly reduced inflammation in animal models, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines . This compound's structural features may contribute to its anti-inflammatory efficacy.
Kinase Inhibition
Recent studies have highlighted the potential of benzothiazole derivatives as kinase inhibitors. The compound has been associated with inhibitory activity against c-Abl kinase, which plays a crucial role in various cancers. This suggests that it may have applications in cancer therapy, particularly in targeting specific signaling pathways involved in tumor growth .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathogen survival or inflammatory processes.
- Receptor Modulation : It could act on receptors that mediate immune responses or cell signaling pathways.
- Cell Cycle Interference : By inhibiting kinases, the compound may disrupt cell cycle progression in cancer cells.
Study 1: Antimicrobial Evaluation
In a controlled study, a series of benzothiazole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Study 2: Anti-inflammatory Activity
A study conducted on the anti-inflammatory effects of related benzothiazole compounds demonstrated that they significantly reduced edema in rat paw models. The mechanism was attributed to the downregulation of TNF-alpha and IL-6 levels, indicating a potential pathway for therapeutic intervention .
Data Tables
科学的研究の応用
Synthesis of the Compound
The compound can be synthesized through various methodologies, including:
- Knoevenagel Condensation : This method involves the reaction of benzothiazole derivatives with appropriate aldehydes to form the desired product. The reaction typically requires a catalyst and specific conditions to achieve optimal yields.
- Ultrasound-Assisted Synthesis : Recent studies have shown that ultrasound can significantly enhance reaction rates and yields compared to conventional methods. For instance, compounds related to benzothiazole have been synthesized with higher efficiency using ultrasound irradiation .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against various pathogens. Studies indicate that derivatives of benzothiazole, including those with sulfonamide moieties, demonstrate potent antibacterial and antifungal properties. For example:
- The Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 4 to 16 µg/mL against common bacterial strains such as Escherichia coli and Staphylococcus aureus as well as fungal strains like Aspergillus niger .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- α-Glucosidase Inhibitors : Compounds similar to (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide have shown promise in inhibiting α-glucosidase, which is relevant for managing Type 2 Diabetes Mellitus .
- Acetylcholinesterase Inhibitors : Some derivatives have also been evaluated for their ability to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:
- Modifications to the benzothiazole ring or the sulfonamide group can significantly influence biological activity.
- The presence of specific functional groups has been correlated with increased potency against targeted pathogens and enzymes .
Case Studies and Research Findings
Several studies highlight the effectiveness of benzothiazole derivatives:
- A study demonstrated that a series of benzothiazole-based compounds exhibited varying degrees of antibacterial activity, with some achieving MIC values as low as 4 µg/mL against resistant strains .
- Another research focused on the synthesis and biological evaluation of new sulfonamide derivatives showed promising results in inhibiting α-glucosidase and acetylcholinesterase, indicating their potential in diabetes and neurodegenerative disease management .
Tables
Compound | Activity | MIC (µg/mL) | Target |
---|---|---|---|
Compound A | Antibacterial | 4 | E. coli |
Compound B | Antifungal | 8 | A. niger |
Compound C | α-Glucosidase Inhibitor | 16 | α-Glucosidase |
Compound D | Acetylcholinesterase Inhibitor | 12 | Acetylcholinesterase |
特性
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-[bis(2-methylpropyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2/c1-16(2)14-29(15-17(3)4)35(32,33)21-10-7-19(8-11-21)24(31)27-25-28(6)22-12-9-20(26-18(5)30)13-23(22)34-25/h7-13,16-17H,14-15H2,1-6H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFXVYKKMGAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。